1-(2-Hydroxyethyl)lepidinium Bromide
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)lepidinium Bromide typically involves the reaction of 4-methylquinoline with 2-bromoethanol under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)lepidinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated quinolines .
Scientific Research Applications
1-(2-Hydroxyethyl)lepidinium Bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)lepidinium Bromide involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and hydroxyethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of the research and the experimental conditions .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)lepidinium Bromide can be compared with other similar compounds, such as:
- 1-(2-Hydroxyethyl)-4-methylquinolinium Chloride
- 1-(2-Hydroxyethyl)-4-methylquinolinium Iodide
- N-(2-Hydroxyethyl)-4-methylquinolinium Bromide
These compounds share similar structures but differ in their halide ions, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromide ion, which can affect its chemical properties and interactions .
Properties
IUPAC Name |
2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKKLHZRZRYVRC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475878 |
Source
|
Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26468-13-3 |
Source
|
Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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